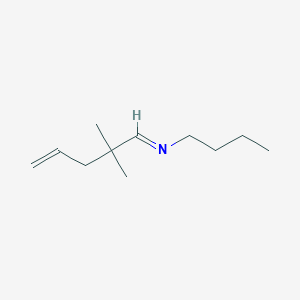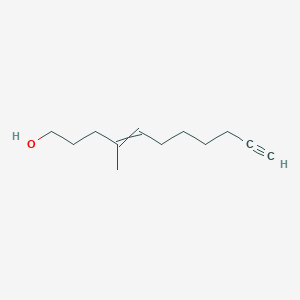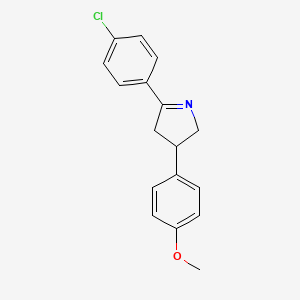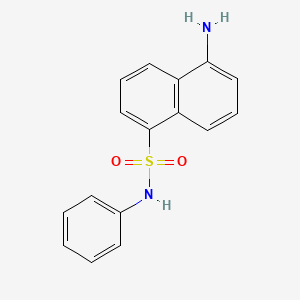
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine: is an organic compound characterized by its unique structure, which includes a butyl group, a dimethylpentene chain, and an imine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine typically involves the reaction of butylamine with 2,2-dimethylpent-4-enal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters are crucial to scaling up the synthesis while maintaining the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted imines or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s imine group is of interest in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules. Its structural features enable it to interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable building block in the manufacture of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism by which (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine exerts its effects is primarily through its imine functional group. The imine can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-2,2-dimethylpentan-1-imine: Similar structure but lacks the double bond in the pentene chain.
N-Butyl-2,2-dimethylhex-4-en-1-imine: Similar structure with an extended carbon chain.
N-Butyl-2,2-dimethylbut-4-en-1-imine: Similar structure with a shorter carbon chain.
Uniqueness
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is unique due to the presence of both the butyl group and the dimethylpentene chain, which confer specific reactivity and steric properties. These features make it distinct from other imines and valuable for applications requiring precise chemical modifications.
Propriétés
Numéro CAS |
918306-52-2 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
N-butyl-2,2-dimethylpent-4-en-1-imine |
InChI |
InChI=1S/C11H21N/c1-5-7-9-12-10-11(3,4)8-6-2/h6,10H,2,5,7-9H2,1,3-4H3 |
Clé InChI |
SCWURQHOGNZSEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=CC(C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)




![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)

![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
